![molecular formula C7H15ClO3S B2991662 2-Methoxy-4-methylpentane-1-sulfonyl chloride CAS No. 1780977-72-1](/img/structure/B2991662.png)
2-Methoxy-4-methylpentane-1-sulfonyl chloride
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Overview
Description
“2-Methoxy-4-methylpentane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1780977-72-1 . It has a molecular weight of 214.71 and its IUPAC name is 2-methoxy-4-methylpentane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “2-Methoxy-4-methylpentane-1-sulfonyl chloride” is 1S/C7H15ClO3S/c1-6(2)4-7(11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications
Process Optimization in Pharmaceutical Intermediates
Sulfonyl chlorides are pivotal in synthesizing pharmaceutical intermediates. For instance, the optimization of the synthesis process for methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, highlights the importance of sulfonyl chlorides in pharmaceutical manufacturing. The study demonstrated enhanced yields across several reaction steps, including sulfonylation, by optimizing reaction conditions such as molar ratios, temperature, and time, achieving a significant improvement in the overall yield to 63.7% (Xu et al., 2018).
Mechanistic Insights into Chemical Reactions
Research into the reactions of γ-nitro ketones with sulfonyl chlorides, leading to the formation of α-sulfinyl ketones, provides essential insights into reaction mechanisms and the influence of neighboring group effects. Such studies are crucial for understanding chemical reactivity and designing novel synthetic pathways (Black et al., 1984).
Aroma Compounds in Food Science
In food science, sulfonyl chlorides have been identified in the study of aroma compounds. For example, 4-Methoxy-2-methyl-2-butanethiol, a sulfur-containing aroma compound, has been analyzed in blackcurrant berries, illustrating the role of sulfonyl chlorides in understanding flavor chemistry (Jung et al., 2016).
Anticancer Activity of Chalcone Analogues
The synthesis and evaluation of chalcone analogues with sulfonyl groups for anticancer activity demonstrate the potential therapeutic applications of sulfonyl chloride derivatives. These compounds have shown strong in vitro anticancer activities, highlighting the importance of sulfonyl chlorides in medicinal chemistry (Muskinja et al., 2019).
Novel Sulfonamide Derivatives for Antimicrobial Activity
The synthesis of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their evaluation for antibacterial activity against various pathogens underscore the role of sulfonyl chlorides in developing new antimicrobial agents. Some derivatives exhibited significant antibacterial activities, indicating their potential in antimicrobial therapy (Mohamed, 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-4-methylpentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-6(2)4-7(11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGDLNLQMFCSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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